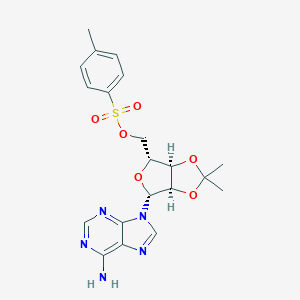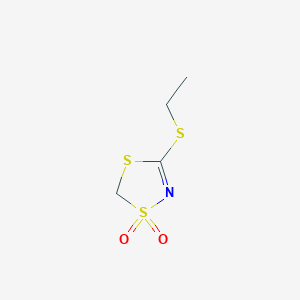
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide, also known as Ethazol, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and has been found to exhibit a wide range of biological activities. In
Mechanism Of Action
The mechanism of action of 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical And Physiological Effects
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been found to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation and pain. In addition, the compound has been found to have antitumor properties, which can help to inhibit the growth and spread of cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of studies. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow all safety protocols.
Future Directions
There are many future directions for research involving 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide. One area of research is the development of new therapeutic agents based on this compound. Another area of research is the study of the compound's mechanism of action and its interactions with various enzymes and signaling pathways. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of sodium hydroxide. Another method involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of triethylamine. Both of these methods result in the formation of 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide as a white crystalline solid.
Scientific Research Applications
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. The compound has also been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
properties
CAS RN |
18137-09-2 |
|---|---|
Product Name |
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide |
Molecular Formula |
C4H7NO2S3 |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
3-ethylsulfanyl-1,4,2-dithiazole 1,1-dioxide |
InChI |
InChI=1S/C4H7NO2S3/c1-2-8-4-5-10(6,7)3-9-4/h2-3H2,1H3 |
InChI Key |
MXMIQPYJDRYAAU-UHFFFAOYSA-N |
SMILES |
CCSC1=NS(=O)(=O)CS1 |
Canonical SMILES |
CCSC1=NS(=O)(=O)CS1 |
Other CAS RN |
18137-09-2 |
synonyms |
3-(Ethylthio)-1,4,2-dithiazole 1,1-dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



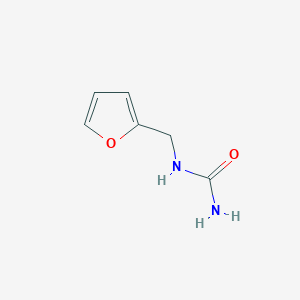
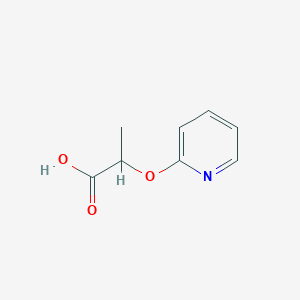

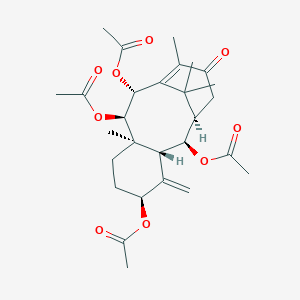
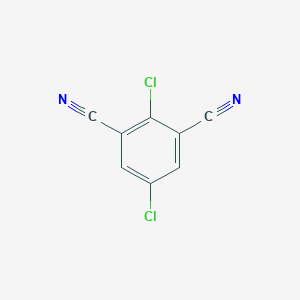
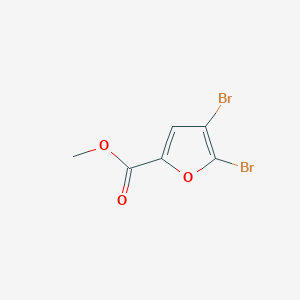
![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)
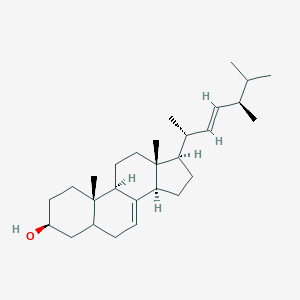
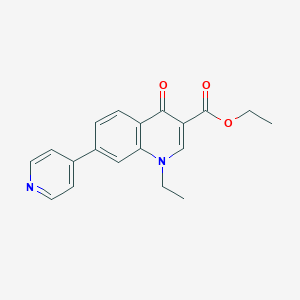
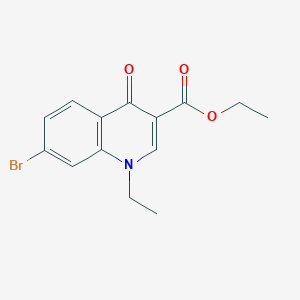
![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)

